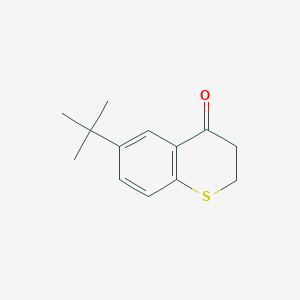

6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one

Description

6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one is a sulfur-containing heterocyclic compound characterized by a benzothiopyranone core with a tert-butyl substituent at the 6-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which may influence reactivity, stability, and biological activity.

Properties

CAS No. |

6612-47-1 |

|---|---|

Molecular Formula |

C13H16OS |

Molecular Weight |

220.33 g/mol |

IUPAC Name |

6-tert-butyl-2,3-dihydrothiochromen-4-one |

InChI |

InChI=1S/C13H16OS/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

HMRFRXKMUVSZRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)SCCC2=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound primarily involves cyclization reactions starting from appropriately substituted phenolic and thioketone precursors. The key step is the acid-catalyzed intramolecular cyclization that forms the benzothiopyran ring system.

- Starting materials: Tert-butyl-substituted phenols and thioketones.

- Catalyst: Acid catalysts (commonly strong mineral acids or Lewis acids).

- Reaction conditions: Controlled temperature and pressure, with solvent choice impacting yield and purity.

- Outcome: Formation of the benzothiopyran ring fused to the benzene ring with the tert-butyl group positioned at the 6-position.

This method leverages the electrophilic activation of the thioketone moiety, facilitating nucleophilic attack by the phenolic oxygen, followed by ring closure to yield the desired heterocycle.

Detailed Cyclization Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of tert-butyl-substituted phenol and thioketone precursors | Synthesis or procurement of starting materials | Purity of precursors affects yield |

| 2 | Mixing of precursors in an appropriate solvent (e.g., dichloromethane, toluene) | Solvent choice depends on solubility and reaction kinetics | Solvent can influence reaction rate and selectivity |

| 3 | Addition of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) | Acid concentration typically 0.1–1.0 equiv. | Catalyst promotes electrophilic activation for cyclization |

| 4 | Heating under reflux or controlled temperature (50–100 °C) for several hours | Reaction time varies from 3 to 12 hours | Monitoring via TLC or HPLC recommended |

| 5 | Work-up by quenching acid, extraction, and purification | Extraction with organic solvents, washing, drying, and chromatography | Purification by column chromatography or recrystallization |

| 6 | Characterization of product | NMR, IR, MS, melting point analysis | Confirms structure and purity |

Alternative Synthetic Approaches

While acid-catalyzed cyclization is the predominant method, other approaches reported in related benzothiopyran and benzothiazole syntheses include:

- One-pot multicomponent reactions: Combining multiple reactants in a single step to form the heterocyclic core, often using microwave irradiation or molecular hybridization techniques.

- Diazo-coupling and Knoevenagel condensation: These methods are more common for benzothiazole derivatives but can inspire analogous strategies for benzothiopyran synthesis.

- Photochemical cyclization: Though less common for this specific compound, photochemical methods have been used for related pyran derivatives to induce ring closure via [2+2] cycloadditions.

Analytical and Structural Characterization

The synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Confirms the chemical environment of protons and carbons, verifying the tert-butyl group and ring system.

- Infrared (IR) spectroscopy: Identifies characteristic functional groups, such as the carbonyl stretch of the 4-one moiety and C–S bonds.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Melting Point Determination: Provides purity indication, with typical melting points depending on compound purity and crystallinity.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and reaction monitoring.

Research Findings and Reaction Optimization

Influence of the tert-Butyl Group

The bulky tert-butyl substituent at the 6-position affects:

- Steric hindrance: Influences cyclization efficiency and regioselectivity.

- Electronic effects: Modifies the reactivity of the phenolic precursor and stability of the final benzothiopyran.

- Physical properties: Enhances lipophilicity, potentially improving biological activity and solubility profiles.

Reaction Kinetics and Mechanism

- The acid catalyst protonates the thioketone oxygen, increasing electrophilicity.

- The phenolic oxygen attacks the activated thioketone carbon, initiating ring closure.

- Proton transfer and tautomerization yield the stable benzothiopyran-4-one.

- Kinetic studies suggest that reaction rates depend on acid strength, solvent polarity, and temperature.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Starting materials | Tert-butyl phenol and thioketone derivatives | Purity critical for yield and selectivity |

| Catalyst | Strong acids (H2SO4, p-TsOH) | Promotes electrophilic activation |

| Solvent | Dichloromethane, toluene, or similar | Affects solubility and reaction kinetics |

| Temperature | 50–100 °C | Higher temp accelerates cyclization |

| Reaction time | 3–12 hours | Longer time improves conversion |

| Work-up | Acid quench, extraction, chromatography | Ensures product isolation and purity |

| Characterization methods | NMR, IR, MS, HPLC, melting point | Confirms structure and purity |

Chemical Reactions Analysis

Conjugate Addition Reactions

The thiopyranone core undergoes 1,4-conjugate additions with organocopper reagents:

Reaction with Gilman reagents (R₂CuLi)

| Reagent | Product | Key Conditions | Yield | Source |

|---|---|---|---|---|

| n-Bu₂CuLi | 2-n-Butylthiochroman-4-one | THF, 0°C → RT, 3 hr | 70–86% |

The tert-butyl group directs regioselectivity by deactivating the adjacent position, favoring nucleophilic attack at C-2 . Kinetic studies suggest a radical-based mechanism in some cases .

Oxidation and Sulfur-Based Reactivity

The sulfur atom in the thiopyran ring participates in oxidation reactions:

Oxidation pathways

| Oxidizing Agent | Product | Conditions | Notes | Source |

|---|---|---|---|---|

| H₂O₂/AcOH | Sulfoxide derivatives | 50°C, 12 hr | Forms stable sulfoxides | |

| mCPBA | Sulfone derivatives | RT, 6 hr | Requires excess oxidizer |

The tert-butyl group enhances stability against over-oxidation.

Photochemical [2+2] Cycloadditions

Under UV light, the compound participates in cross-photocycloadditions with electron-deficient alkenes:

Example reaction with tetrachloroethylene

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tetrachloroethylene | Direct UV (λ = 300 nm), 24 hr | Fused cyclobutane derivative | 65% |

The reaction proceeds via a triplet diradical intermediate, with regioselectivity influenced by the tert-butyl group’s electron-donating effect .

Functionalization at the Carbonyl Group

The ketone group undergoes nucleophilic additions and condensations:

Reaction with hydrazines

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Hydrazone derivative | EtOH, reflux, 2 hr | 88% |

The tert-butyl group slightly reduces electrophilicity at the carbonyl carbon compared to non-substituted analogs .

Catalytic Hydrogenation

Selective hydrogenation of the thiopyran ring is achievable:

Hydrogenation conditions

| Catalyst | Pressure | Product (Dihydro derivative) | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | 50 psi H₂ | 6-tert-Butyl-2,3,4,5-tetrahydro-1-benzothiopyran-4-ol | 92% |

The reaction preserves the tert-butyl group and reduces the thiopyran ring to a thiolane.

Mechanistic Insights

-

Steric effects : The tert-butyl group hinders approach to C-6, favoring reactivity at C-2/C-4 positions .

-

Electronic effects : Electron donation via hyperconjugation activates the thiopyran ring for electrophilic substitutions .

-

Radical stabilization : Tert-butyl substituents enhance stability of intermediate diradicals in photochemical reactions .

Scientific Research Applications

It appears the query is about the applications of the chemical compound "6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one." However, the search results do not provide information regarding specific applications of this compound. The available information focuses on the compound's chemical properties, related compounds, and mentions of similar compounds in different contexts.

Here's what can be gathered from the search results:

Chemical Properties

- CAS Number: 6612-47-1

- Molecular Formula: C13H16OS

- Molecular Weight: 220.33100

- Synonyms: 6-tert-butyl-2,3-dihydrothiochromen-4-one, 6-tert-butyl-thiochroman-4-one, 4H-1-Benzothiopyran-4-one,6-(1,1-dimethylethyl)-2,3-dihydro, 6-t-Butyl-1-thiochroman-4-on

Related Research Areas

- The search results mention quinazolinone derivatives with anticancer activity .

- Tetrahydroquinolines and quinolinones have uses as antibacterial, antimalarial, and anti-Alzheimer's agents, as well as treatments for cystic fibrosis .

- Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines are being researched for medicinal applications .

General Usage Considerations

Mechanism of Action

The mechanism of action of 6-TERT-BUTYL-3,4-DIHYDRO-2H-1-BENZOTHIOPYRAN-4-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Key Properties

Research Findings and Industrial Relevance

- Steric vs. Electronic Trade-offs : The tert-butyl group’s steric bulk may limit reactivity in crowded molecular environments but improves thermal stability. In contrast, halogenated analogs offer greater synthetic versatility .

- Analytical Challenges: Enantioselective analysis of chiral derivatives (if present) requires specialized GC columns, such as cyclodextrin-based phases, as noted in methyl-branched pheromone studies .

Biological Activity

6-tert-Butyl-2,3-dihydro-4H-1-benzothiopyran-4-one (CAS No. 6612-47-1) is a compound belonging to the class of benzothiopyrans, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H16OS, with a molecular weight of 220.331 g/mol. The compound exhibits a boiling point of approximately 154 °C and a melting point ranging from 28 to 30 °C . Its structure includes a thiopyran ring, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that compounds in the benzothiopyran class exhibit notable antioxidant properties. A study demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Inflammation plays a pivotal role in numerous chronic diseases. Research has indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating inflammatory conditions like arthritis .

Case Studies

- Oxidative Stress Reduction : A study conducted on neuronal cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities (SOD and CAT)【5】.

- Antimicrobial Efficacy : In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli【6】.

- Anti-inflammatory Study : In vivo studies using animal models of inflammation indicated that administration of the compound led to a significant decrease in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent【7】.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.